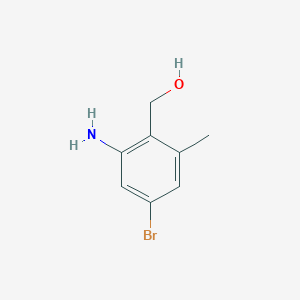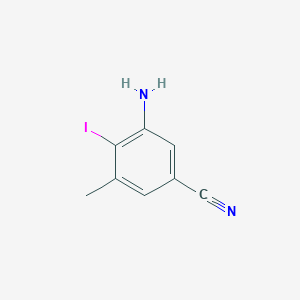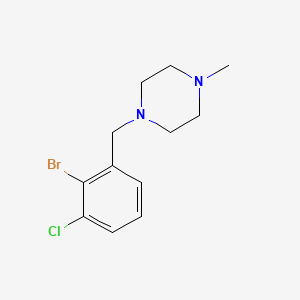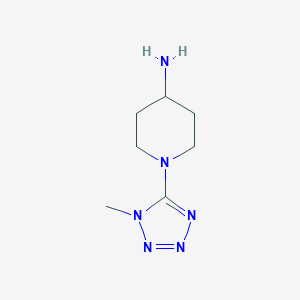
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine is a compound that belongs to the class of tetrazoles, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a tetrazole ring attached to a piperidine moiety, making it a unique structure with potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine typically involves the formation of the tetrazole ring followed by its attachment to the piperidine structure. One common method includes the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by Yb(OTf)3 . Another approach involves the use of diazotizing reagents like FSO2N3 to transform amidines and guanidines into tetrazole derivatives under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of microwave-assisted synthesis and environmentally benign catalysts like L-proline can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the piperidine moiety, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole or piperidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Propiedades
Fórmula molecular |
C7H14N6 |
|---|---|
Peso molecular |
182.23 g/mol |
Nombre IUPAC |
1-(1-methyltetrazol-5-yl)piperidin-4-amine |
InChI |
InChI=1S/C7H14N6/c1-12-7(9-10-11-12)13-4-2-6(8)3-5-13/h6H,2-5,8H2,1H3 |
Clave InChI |
DKDYYZLEFADZGZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=N1)N2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



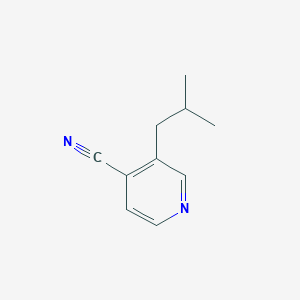
![2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13649506.png)
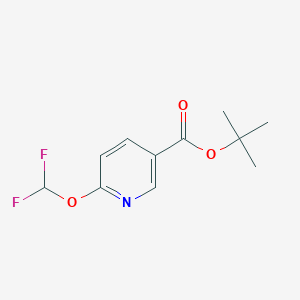
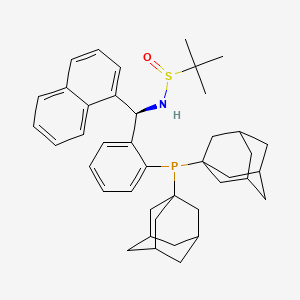
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)
